molecular formula C23H20FN3O2 B6574755 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)urea CAS No. 1203239-72-8

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)urea

Cat. No.: B6574755
CAS No.: 1203239-72-8
M. Wt: 389.4 g/mol
InChI Key: UEHZAXMGGGYKFS-UHFFFAOYSA-N
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Description

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)urea, commonly known as BTFU, is a small molecule inhibitor of c-Met, a receptor tyrosine kinase (RTK) that is involved in the regulation of cell proliferation and survival. BTFU has been extensively studied for its potential as a therapeutic agent for cancer and other diseases, as well as for its use in laboratory experiments.

Scientific Research Applications

BTFU has been extensively studied for its potential as a therapeutic agent for cancer and other diseases, as well as for its use in laboratory experiments. BTFU has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. In addition, BTFU has been shown to inhibit the growth of non-small cell lung cancer cells in animal models. BTFU has also been studied for its potential to inhibit the growth of glioblastoma cells, a type of brain cancer. BTFU has also been studied for its potential to inhibit the growth of melanoma cells, a type of skin cancer.

Mechanism of Action

BTFU exerts its anti-cancer effects by inhibiting c-Met, a receptor tyrosine kinase (3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)urea) that is involved in the regulation of cell proliferation and survival. BTFU binds to the ATP-binding site of c-Met, preventing the binding of ATP and thus inhibiting the kinase activity of c-Met. This leads to the inhibition of downstream signaling pathways, resulting in the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
BTFU has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. In addition, BTFU has been shown to inhibit the growth of non-small cell lung cancer cells in animal models. BTFU has also been studied for its potential to inhibit the growth of glioblastoma cells, a type of brain cancer. BTFU has also been studied for its potential to inhibit the growth of melanoma cells, a type of skin cancer.

Advantages and Limitations for Lab Experiments

The main advantage of using BTFU in laboratory experiments is its ability to selectively inhibit c-Met, which is involved in the regulation of cell proliferation and survival. BTFU has also been shown to be effective in inhibiting the growth of various cancer cell lines. However, the use of BTFU in laboratory experiments is limited by its potential toxicity, as well as its potential to cause off-target effects.

Future Directions

The potential of BTFU as a therapeutic agent for cancer and other diseases is still being explored. Possible future directions include the development of BTFU-based combination therapies, the use of BTFU in combination with other drugs and therapies, and the exploration of its potential as an anti-inflammatory agent. In addition, further research is needed to explore the mechanism of action of BTFU and to identify potential off-target effects. Finally, further research is needed to evaluate the safety and efficacy of BTFU in clinical trials.

Synthesis Methods

BTFU can be synthesized by a two-step process. In the first step, 1-(4-fluorophenyl)-6-methoxytetrahydroquinoline is reacted with benzoyl chloride in the presence of sodium hydroxide to give 1-(4-fluorophenyl)-1-benzoyl-6-methoxytetrahydroquinoline. In the second step, this intermediate is reacted with urea in the presence of triethylamine to give BTFU.

Properties

IUPAC Name

1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2/c24-18-8-10-19(11-9-18)25-23(29)26-20-12-13-21-17(15-20)7-4-14-27(21)22(28)16-5-2-1-3-6-16/h1-3,5-6,8-13,15H,4,7,14H2,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHZAXMGGGYKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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